molecular formula C20H13Br3Cl2O3 B12469358 4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol

Cat. No.: B12469358
M. Wt: 611.9 g/mol
InChI Key: MNYIDBFYFRGBJV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and hydroxyl groups attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where bromine and chlorine atoms are introduced to the phenolic rings. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its multiple halogen atoms and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H13Br3Cl2O3

Molecular Weight

611.9 g/mol

IUPAC Name

2-bromo-6-[[5-bromo-3-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]-4-chlorophenol

InChI

InChI=1S/C20H13Br3Cl2O3/c21-13-3-9(1-11-5-14(24)7-16(22)19(11)27)18(26)10(4-13)2-12-6-15(25)8-17(23)20(12)28/h3-8,26-28H,1-2H2

InChI Key

MNYIDBFYFRGBJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)Cl)Br)O)Br)O)Br)Cl

Origin of Product

United States

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